2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone

Description

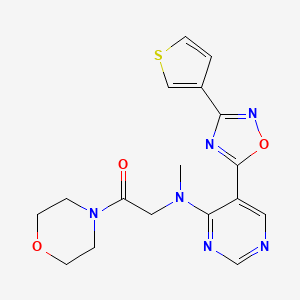

The compound 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone is a structurally complex molecule featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a morpholinoethanone group.

Properties

IUPAC Name |

2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-22(9-14(24)23-3-5-25-6-4-23)16-13(8-18-11-19-16)17-20-15(21-26-17)12-2-7-27-10-12/h2,7-8,10-11H,3-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXXPZYHIKGUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCOCC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone is a novel derivative that incorporates both oxadiazole and pyrimidine moieties, known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

- An oxadiazole ring

- A thiophene group

- A pyrimidine moiety

- A morpholino group

Molecular Formula : C₁₃H₁₅N₅OS

Molecular Weight : 285.36 g/mol

Biological Activity Overview

The biological activities of compounds containing oxadiazole and thiophene rings have been extensively studied. The specific compound under consideration has shown promising results in various biological assays.

Anticancer Activity

Recent studies highlight the anticancer potential of similar oxadiazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- U937 (monocytic leukemia)

In vitro studies have reported IC₅₀ values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .

Neovascularization Inhibition

The compound has also been investigated for its neovascularization inhibitory activity , making it a candidate for treating diseases such as:

- Cancer

- Diabetic retinopathy

Studies indicate that oxadiazole derivatives can inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in neovascularization processes . This suggests potential applications in ocular diseases and other conditions characterized by abnormal blood vessel growth.

The mechanisms by which this compound exerts its biological effects include:

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit KDR (kinase insert domain receptor), a receptor tyrosine kinase involved in angiogenesis.

- Apoptosis Induction : Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies

A series of studies have evaluated the efficacy of similar oxadiazole-based compounds:

- Study on MCF-7 Cells : A derivative demonstrated an IC₅₀ value of 0.65 µM, comparable to standard treatments like Tamoxifen (IC₅₀ = 10.38 µM). Western blot analysis indicated increased p53 expression and caspase activation, leading to apoptosis .

- In Vivo Studies : Preliminary animal studies have shown that administration of oxadiazole derivatives resulted in reduced tumor growth in xenograft models, highlighting their potential as effective anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations:

Thiophene vs. Pyrazole: The target compound’s thiophene-oxadiazole system differs from the pyrazole-thiophene hybrids in .

Morpholino Group: The morpholinoethanone moiety in the target compound contrasts with the morpholin-3-one group in ’s antimalarial agents. The ethanone linker may improve membrane permeability compared to carboxamide-linked morpholino derivatives .

Pyrimidine Substitution: The pyrimidine core in the target compound is substituted with a thiophene-oxadiazole group, whereas ’s pyrimidinyl phenol (849919-15-9) features methoxy substituents. Electron-withdrawing oxadiazole groups may reduce metabolic stability compared to methoxy’s electron-donating effects .

Pharmacological and Physicochemical Properties

Discussion:

- The morpholino group in the target compound likely improves aqueous solubility compared to ’s thiophene-pyrazole derivatives, which lack polar substituents .

- Antimalarial activity in ’s compounds suggests that the morpholino-pyrimidine framework could be repurposed for parasitic targets, though the target compound’s thiophene-oxadiazole group may shift selectivity toward bacterial or viral enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Reacting thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .

Pyrimidine functionalization : Coupling the oxadiazole moiety to a pyrimidine scaffold via nucleophilic aromatic substitution (e.g., using methylamine under reflux in ethanol) .

Morpholine incorporation : Introducing the morpholinoethanone group through alkylation or amidation reactions, often catalyzed by sodium acetate in DMF or acetic acid .

Key parameters include reflux durations (2–12 hours), solvent selection (ethanol, DMF, acetic acid), and stoichiometric control of reagents like sodium acetate .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with pyrimidine protons appearing as singlets (δ 8.5–9.0 ppm) and morpholine protons as multiplets (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to oxadiazole or pyrimidine cleavage .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for Z/E isomerism in thiophene-oxadiazole linkages .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect precipitation thresholds .

- Stability : Conduct accelerated degradation studies under heat (40–60°C) or light exposure, monitored via HPLC to quantify decomposition products .

Advanced Research Questions

Q. How can molecular modeling predict the biological activity of this compound, and what are the limitations?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs), focusing on the oxadiazole and pyrimidine motifs as hydrogen-bond acceptors .

- MD Simulations : Assess conformational stability in lipid bilayers or aqueous environments (GROMACS/AMBER) to validate docking poses .

- Limitations : Predictions may fail to account for metabolic degradation or off-target interactions, necessitating in vitro validation .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

Assay Standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times .

Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

Cofactor Interactions : Test Mg²⁺/Zn²⁺ dependency, as oxadiazole-metal coordination can modulate activity .

Q. How can multi-step synthetic yields be optimized without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test palladium on carbon (Pd/C) or copper(I) iodide for coupling steps to reduce side products .

- Purification : Employ gradient flash chromatography (hexane:ethyl acetate) or preparative HPLC with C18 columns for challenging separations .

- In Situ Monitoring : Use FT-IR to track reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .

Q. What computational methods validate the compound’s interaction with enzymatic targets?

- Methodological Answer :

- QM/MM Calculations : Combine quantum mechanics (for active site residues) and molecular mechanics (for protein backbone) to model transition states .

- Free Energy Perturbation : Calculate binding affinity differences (ΔΔG) for structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.